

(3S)-(-)-3-(Dimethylamino)pyrrolidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	(3S)-(-)-3-(Dimethylamino)pyrrolidine
Cat. No.:	B165896

[Get Quote](#)

An In-depth Technical Guide to (3S)-(-)-3-(Dimethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific nature and versatile reactivity make it a valuable intermediate in the development of drugs targeting a range of therapeutic areas, particularly neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data and methodologies relevant to professionals in the field of drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1][2]

Core Data and Molecular Structure

(3S)-(-)-3-(Dimethylamino)pyrrolidine is a colorless to light yellow liquid. Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	132883-44-4	[3]
Molecular Formula	C ₆ H ₁₄ N ₂	[3]
Molecular Weight	114.19 g/mol	[3]
Appearance	Colorless to Light yellow clear liquid	TCI
Purity	≥96%	[3]
Boiling Point	166 °C/760 mmHg	Sigma-Aldrich
Density	0.899 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n _{20/D})	1.4650	Sigma-Aldrich
SMILES	CN([C@@H]1CNCC1)C	[3]

Molecular Structure:

The structure of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** consists of a five-membered pyrrolidine ring with a dimethylamino group attached to the chiral carbon at the 3-position, with the (S)-configuration.

Spectroscopic Data

While specific spectra for **(3S)-(-)-3-(Dimethylamino)pyrrolidine** are not readily available in the public domain, typical spectroscopic data for similar pyrrolidine derivatives can be referenced. For instance, the ¹H and ¹³C NMR spectra of pyrrolidine and its derivatives have been extensively studied. In a general ¹³C NMR spectrum of a pyrrolidine ring, the carbon atoms typically show signals in the aliphatic region. The specific chemical shifts for **(3S)-(-)-3-(Dimethylamino)pyrrolidine** would be influenced by the dimethylamino substituent.

Experimental Protocols

A patented method for the synthesis of chiral 3-(dimethylamino)pyrrolidine involves a four-step reaction sequence starting from readily available and inexpensive materials. This process is

designed to be practical for industrial applications, offering high yield and minimal byproducts without the need for chiral resolution.[\[4\]](#)

General Synthetic Workflow:

The synthesis of chiral pyrrolidines is a significant area of research in organic chemistry.[\[5\]](#) A common strategy for the synthesis of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** could involve the use of a chiral precursor, such as (S)-3-hydroxypyrrrolidine. The hydroxyl group can be converted to a good leaving group, followed by nucleophilic substitution with dimethylamine.

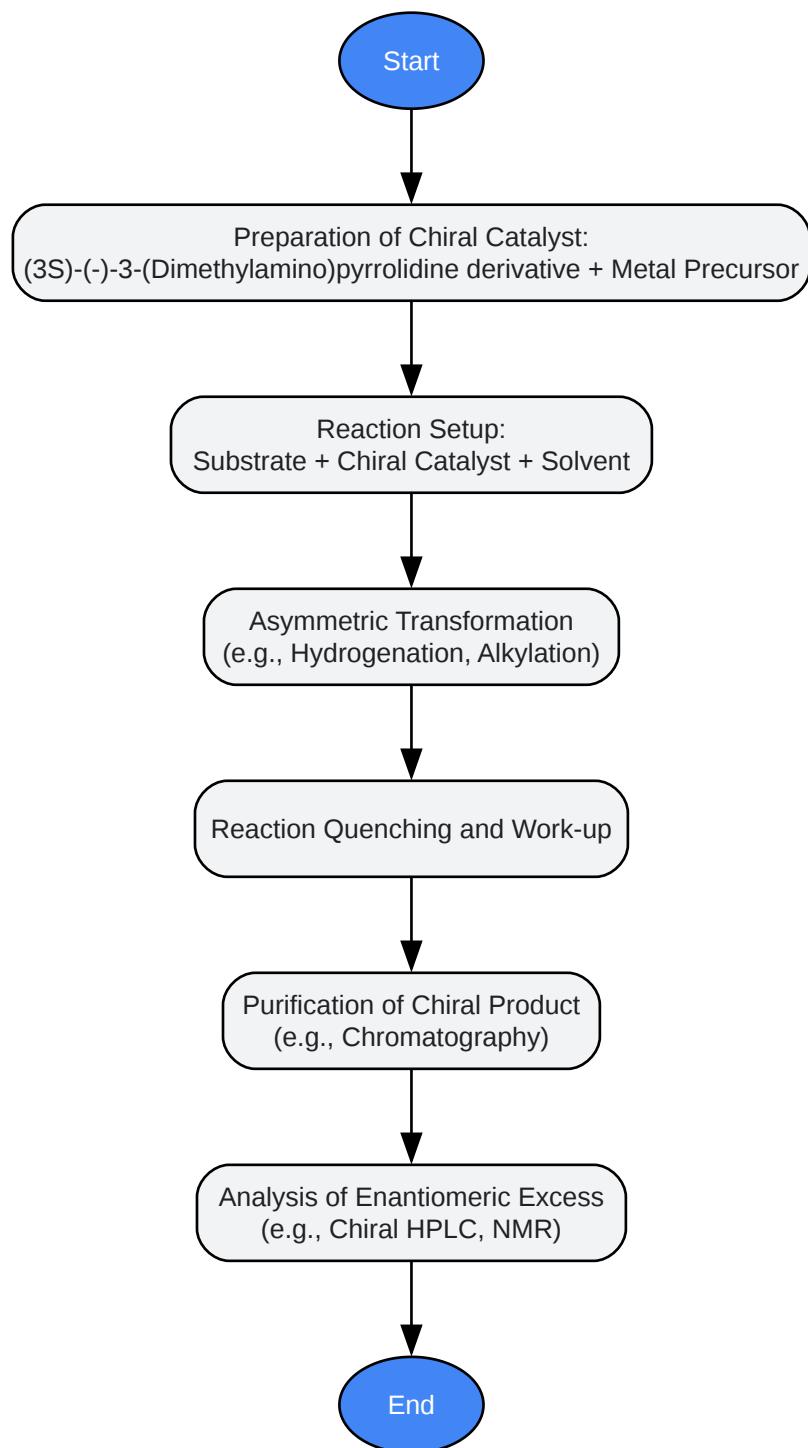
A general workflow for the synthesis of **(3S)-(-)-3-(Dimethylamino)pyrrolidine**.

Applications in Drug Development

The pyrrolidine ring is a key structural component in a wide array of biologically active compounds.[\[6\]](#) Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. **(3S)-(-)-3-(Dimethylamino)pyrrolidine**, as a chiral building block, is instrumental in the asymmetric synthesis of complex pharmaceutical agents.

Role as a Chiral Intermediate:

The primary application of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** is in the stereoselective synthesis of active pharmaceutical ingredients (APIs). The fixed stereochemistry at the 3-position is transferred to the final drug molecule, which is often critical for its biological activity and safety profile. Chiral pyrrolidines are integral to the synthesis of drugs for various conditions, including those that act as enzyme inhibitors or receptor modulators.[\[1\]](#)


Example of a Potential Therapeutic Target:

While a specific drug directly synthesized from **(3S)-(-)-3-(Dimethylamino)pyrrolidine** and its associated signaling pathway is not explicitly detailed in the provided search results, its use in neurological disorder-related drugs suggests potential interaction with neurotransmitter systems. For instance, many drugs targeting neurological conditions modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. A hypothetical application could be in the synthesis of a dopamine or serotonin receptor modulator.

A hypothetical signaling pathway for a drug derived from the title compound.

Experimental Workflow for Application

As a chiral ligand or building block, **(3S)-(-)-3-(Dimethylamino)pyrrolidine** can be employed in various synthetic transformations. Below is a generalized workflow for its use in a catalytic asymmetric reaction.

[Click to download full resolution via product page](#)

Workflow for the application of the title compound in asymmetric catalysis.

Conclusion

(3S)-(-)-3-(Dimethylamino)pyrrolidine is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and synthetic accessibility make it an important intermediate for the development of new therapeutics, particularly for complex neurological disorders. Further research into its applications and the development of more efficient synthetic routes will continue to be of high interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. enamine.net [enamine.net]
- 3. chemscene.com [chemscene.com]
- 4. CN115181047A - Preparation method of chiral 3-(dimethylamino)pyrrolidine - Google Patents [patents.google.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3S)-(-)-3-(Dimethylamino)pyrrolidine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165896#3s-3-dimethylamino-pyrrolidine-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com